3-[4-[(Trifluoromethyl)thio]phenyl]piperidine
Description
3-[4-[(Trifluoromethyl)thio]phenyl]piperidine is a piperidine derivative featuring a phenyl ring substituted with a trifluoromethylthio (-S-CF₃) group at the para position. The compound’s structure combines the saturated six-membered nitrogen-containing piperidine ring with a highly electronegative and lipophilic trifluoromethylthio substituent. Such modifications are common in medicinal chemistry to enhance metabolic stability, bioavailability, and target binding affinity .
Properties
IUPAC Name |
3-[4-(trifluoromethylsulfanyl)phenyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NS/c13-12(14,15)17-11-5-3-9(4-6-11)10-2-1-7-16-8-10/h3-6,10,16H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOXTSKHVXDHCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=C(C=C2)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine typically involves the following steps:
Formation of the Phenyl Trifluoromethylsulfanyl Intermediate: This step involves the introduction of the trifluoromethylsulfanyl group to a phenyl ring. One common method is the reaction of a phenyl halide with trifluoromethylthiol in the presence of a base.
Coupling with Piperidine: The phenyl trifluoromethylsulfanyl intermediate is then coupled with piperidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The trifluoromethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The phenyl ring can be reduced under specific conditions, although this is less common.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed in substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced phenyl derivatives.
Substitution Products: Functionalized piperidine derivatives.
Scientific Research Applications
3-[4-[(Trifluoromethyl)thio]phenyl]piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of trifluoromethyl-containing compounds with biological targets.
Industry: Used in the development of materials with specific properties, such as increased stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[4-[(Trifluoromethyl)thio]phenyl]piperidine involves its interaction with molecular targets through the trifluoromethylsulfanyl group. This group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins or other biological molecules. The piperidine ring can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Substituent Variations on the Piperidine Core
The table below highlights key structural analogs and their pharmacological or physicochemical distinctions:
Electronic and Physicochemical Properties
Trifluoromethylthio (-S-CF₃) :
- Trifluoromethoxy (-O-CF₃): Lower lipophilicity but improved aqueous solubility in hydrochloride salts (e.g., 4-(2-(3-CF₃-phenoxy)ethyl)piperidine HCl) . Prone to oxidative degradation in vivo, limiting half-life .
Heterocyclic Additions (Pyrazole, Oxadiazole) :
Pharmacological Activity Insights
- Antidiabetic Potential: Morpholine-piperidine hybrids with trifluoromethyl groups () show α-glucosidase inhibition (IC₅₀ ~0.8–1.2 µM), attributed to the CF₃ group’s electronic effects . Thioether analogs like the target compound may offer prolonged activity due to metabolic stability .
CNS Applications :
Biological Activity
3-[4-[(Trifluoromethyl)thio]phenyl]piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H14F3N
- Molecular Weight : 257.25 g/mol
The trifluoromethyl group is known to significantly influence the biological activity of compounds by enhancing their interaction with biological targets.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Receptors : The compound is believed to interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.
- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, similar to other piperidine derivatives.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Activity : Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models, potentially through modulation of serotonin and norepinephrine levels.
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which are common in trifluoromethyl-containing compounds.
- Anticancer Potential : Initial findings suggest that this compound could inhibit cancer cell proliferation, although further studies are needed to elucidate the specific mechanisms involved.
In Vivo Studies
A study conducted on a related piperidine derivative demonstrated significant antidepressant effects in rodent models. The results indicated increased levels of serotonin and norepinephrine, suggesting a similar potential for this compound .
In Vitro Studies
In vitro assays have shown that compounds with trifluoromethyl groups often exhibit enhanced binding affinity to target proteins. For instance, docking studies have indicated that this compound binds effectively to certain receptors involved in mood regulation .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | Binding Affinity | Lipophilicity |
|---|---|---|---|
| 1-Ethenyl-2-methoxy-3-(trifluoromethyl)benzene | Moderate antidepressant effects | High | High |
| 4-(Trifluoromethyl)aniline | Anticancer properties | Moderate | Moderate |
| 1-(4-Trifluoromethylphenyl)piperazine | Antidepressant activity | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
